molecular formula C26H24N8O5 B14947796 ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3,4-dihydroisoquinolin-2(1H)-yl}methyl)-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3,4-dihydroisoquinolin-2(1H)-yl}methyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B14947796
M. Wt: 528.5 g/mol
InChI Key: WMRSSFYKOQRJPM-UHFFFAOYSA-N
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Description

ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[1-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as oxadiazole, isoindole, isoquinoline, and triazole. These functional groups contribute to the compound’s diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[1-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the isoindole and isoquinoline moieties: These can be synthesized separately and then coupled to the oxadiazole ring using reagents such as coupling agents or catalysts.

    Formation of the triazole ring: This step often involves the use of azide and alkyne precursors under copper-catalyzed conditions (CuAAC reaction).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[1-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s potential biological activity can be explored for applications such as enzyme inhibition, receptor binding studies, and as a probe for biochemical pathways.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[1-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-{[1-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C26H24N8O5

Molecular Weight

528.5 g/mol

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[[1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]triazole-4-carboxylate

InChI

InChI=1S/C26H24N8O5/c1-2-38-26(37)21-20(34(31-28-21)23-22(27)29-39-30-23)13-32-12-11-15-7-3-4-8-16(15)19(32)14-33-24(35)17-9-5-6-10-18(17)25(33)36/h3-10,19H,2,11-14H2,1H3,(H2,27,29)

InChI Key

WMRSSFYKOQRJPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCC4=CC=CC=C4C3CN5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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